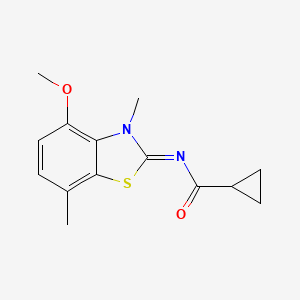

![molecular formula C13H10BrF3N2O3 B2490229 methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate CAS No. 866151-16-8](/img/structure/B2490229.png)

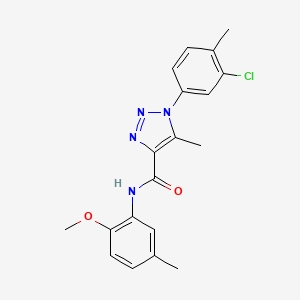

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate is a chemical compound with the molecular formula C13H10BrF3N2O3 . It has a molecular weight of 379 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinyl ring, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. This core structure is substituted with various functional groups including a bromine atom, a methyl group, a trifluoromethyl group, and an acetate group .Applications De Recherche Scientifique

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline, a heterocyclic compound, has been extensively studied for specific biological activities. The quinazoline-4(3H)-one derivatives, including the methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate, are important due to their presence in over 200 naturally occurring alkaloids. These derivatives are explored for creating potential medicinal agents by introducing bioactive moieties to the quinazolinone nucleus. This has led to the synthesis of novel compounds with demonstrated antibacterial activity against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The pursuit of quinazoline derivatives is motivated by the need to address antibiotic resistance and improve bioavailability (Tiwary et al., 2016).

Optoelectronic Applications

Functionalized Quinazolines for Optoelectronic Materials

Quinazolines, known for their medicinal applications, are also integral in optoelectronic materials. The research emphasizes the synthesis and application of quinazoline derivatives in electronic devices, luminescent elements, and photoelectric conversion elements. The inclusion of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These derivatives are pivotal in manufacturing organic light-emitting diodes, including white OLEDs and red phosphorescent organic light-emitting diodes, and serve as structures for nonlinear optical materials and colorimetric pH sensors. The review underscores the significance of quinazoline derivatives in the fabrication of advanced optoelectronic materials, highlighting their broad utility beyond medicinal chemistry (Lipunova et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF3N2O3/c1-6-3-7-10(8(14)4-6)18-12(13(15,16)17)19(11(7)21)5-9(20)22-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCRQHDBFBWAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)N=C(N(C2=O)CC(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)

![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylate;hydrochloride](/img/structure/B2490168.png)